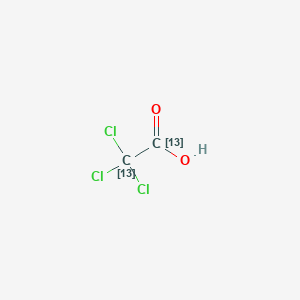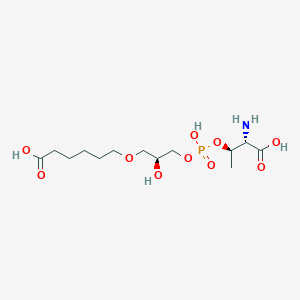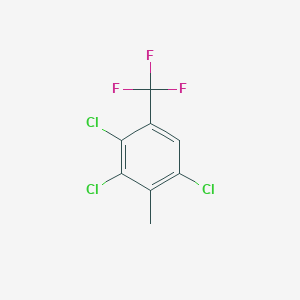
2,3,5-三氯-4-甲基苯三氟甲烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5-Trichloro-4-methylbenzotrifluoride: is a halogenated aromatic compound with the molecular formula C8H4Cl3F3. It is characterized by the presence of three chlorine atoms and three fluorine atoms attached to a benzene ring, along with a methyl group. This compound is used in various industrial applications due to its unique chemical properties.
科学研究应用
2,3,5-Trichloro-4-methylbenzotrifluoride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: In the study of halogenated aromatic compounds’ effects on biological systems.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals, dyes, and polymers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trichloro-4-methylbenzotrifluoride typically involves the chlorination of 4-methylbenzotrifluoride. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms replace hydrogen atoms on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of 2,3,5-Trichloro-4-methylbenzotrifluoride is carried out in large reactors equipped with efficient cooling systems to manage the exothermic nature of the chlorination reaction. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and chlorine feed rate to ensure optimal yield and purity of the product.
化学反应分析
Types of Reactions
2,3,5-Trichloro-4-methylbenzotrifluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form derivatives with fewer halogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzotrifluorides with nucleophiles replacing chlorine atoms.
Oxidation: Formation of 2,3,5-trichloro-4-methylbenzoic acid.
Reduction: Formation of partially dehalogenated derivatives.
作用机制
The mechanism of action of 2,3,5-Trichloro-4-methylbenzotrifluoride involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic substitution reactions. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring makes it susceptible to nucleophilic attack, leading to the formation of various derivatives.
相似化合物的比较
Similar Compounds
- 3,4,5-Trichlorobenzotrifluoride
- 2-Methylbenzotrifluoride
- 4-Chlorobenzotrifluoride
Uniqueness
2,3,5-Trichloro-4-methylbenzotrifluoride is unique due to the specific positioning of chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical reactivity and physical properties compared to other similar compounds. This unique structure makes it valuable in specific industrial and research applications.
属性
IUPAC Name |
1,3,4-trichloro-2-methyl-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3F3/c1-3-5(9)2-4(8(12,13)14)7(11)6(3)10/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFKTGNYJNFYBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Cl)Cl)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701210483 |
Source


|
| Record name | Benzene, 1,3,4-trichloro-2-methyl-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701210483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141030-68-4 |
Source


|
| Record name | Benzene, 1,3,4-trichloro-2-methyl-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141030-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,3,4-trichloro-2-methyl-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701210483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
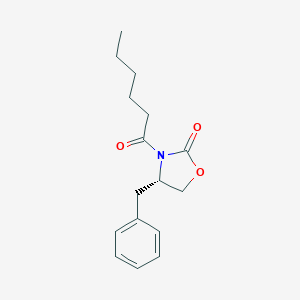

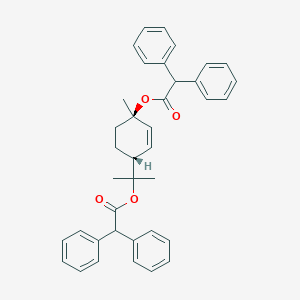
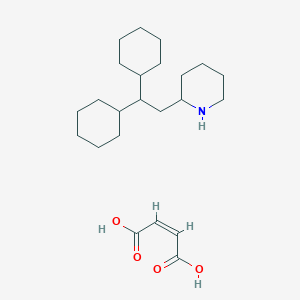


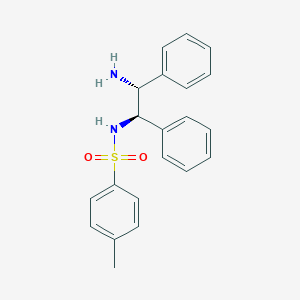

![cis-Octahydropyrrolo[3,4-b]pyridine](/img/structure/B131611.png)

![Pyrimido[1,2-a]purin-10(1H)-one](/img/structure/B131624.png)

